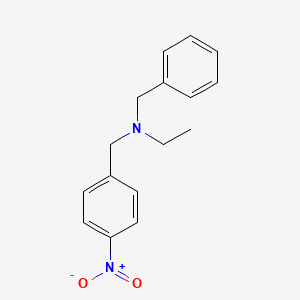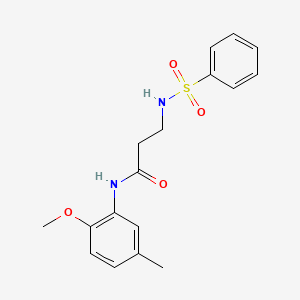![molecular formula C20H25NOS B5869275 2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5869275.png)
2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide, commonly known as DMTBIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of DMTBIPA is not fully understood. However, it is believed that DMTBIPA exerts its pharmacological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
DMTBIPA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have shown that DMTBIPA can inhibit the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in activated macrophages. In cancer cells, DMTBIPA can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuronal cells, DMTBIPA can protect against oxidative stress-induced cell death, suggesting its potential application in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMTBIPA has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limited solubility in water and organic solvents can pose a challenge for its use in certain experiments. Additionally, DMTBIPA's mechanism of action is not fully understood, which can make it difficult to interpret its effects in certain assays.
Future Directions
There are several future directions for DMTBIPA research, including the development of novel DMTBIPA derivatives with improved pharmacological properties, the elucidation of its mechanism of action, and the exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, further studies are needed to evaluate the safety and efficacy of DMTBIPA in vivo, which can pave the way for its clinical development as a potential drug candidate.
Conclusion:
In conclusion, DMTBIPA is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMTBIPA and its derivatives in various applications.
Synthesis Methods
DMTBIPA can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzyl chloride with sodium sulfide to form 3,5-dimethylphenylthiol. This intermediate is then reacted with 4-isopropylaniline and acetic anhydride to produce DMTBIPA.
Scientific Research Applications
DMTBIPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, DMTBIPA has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In drug discovery, DMTBIPA can be used as a scaffold for the development of novel drugs with improved pharmacological properties. In material science, DMTBIPA can be used as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
properties
IUPAC Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS/c1-14(2)18-5-7-19(8-6-18)21-20(22)13-23-12-17-10-15(3)9-16(4)11-17/h5-11,14H,12-13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTWEWAHQWMMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5869214.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)
![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)
![N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)
![3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5869235.png)

![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5869246.png)

![3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)

![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5869285.png)
![N'-[4-(diethylamino)benzylidene]cyclopropanecarbohydrazide](/img/structure/B5869298.png)